

Dehydroeburicoic Acid: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroeburicoic acid*

Cat. No.: B1252599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroeburicoic acid (DEA), a lanostane-type triterpenoid primarily isolated from medicinal fungi, has emerged as a molecule of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the discovery and history of DEA research, its physicochemical properties, and its multifaceted biological activities. Detailed experimental protocols for its isolation and analysis, alongside quantitative data on its bioactivities, are presented. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and research applications.

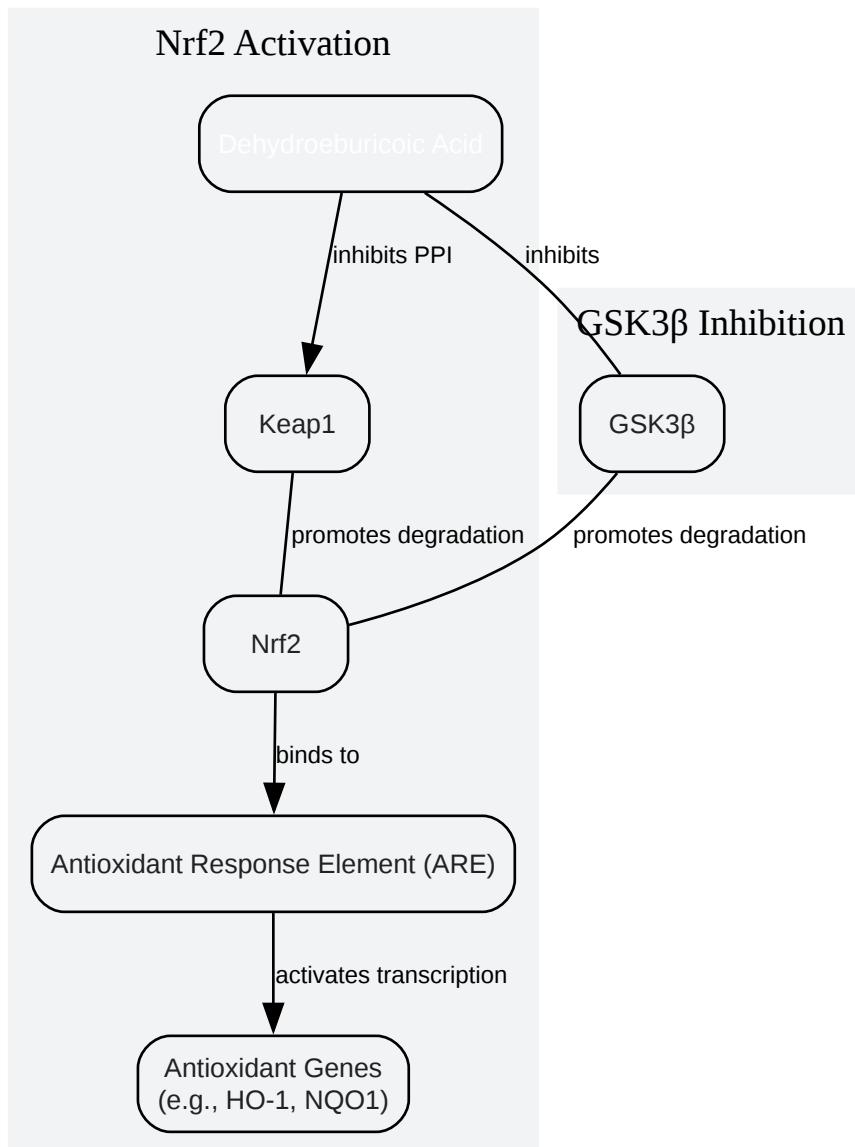
Introduction and Historical Perspective

Dehydroeburicoic acid is a tetracyclic triterpenoid belonging to the lanostane family. Its history is intrinsically linked to the study of secondary metabolites from fungi, particularly those used in traditional medicine. While the precise first isolation and characterization of **Dehydroeburicoic acid** are not readily available in modern databases, its discovery is closely associated with the investigation of its parent compound, eburicoic acid.

Eburicoic acid was first isolated from the fungus *Fomes officinalis* (now *Laricifomes officinalis*), a mushroom with a long history of use in traditional medicine. Subsequent research on the chemical constituents of various fungi, including *Antrodia cinnamomea* (also known as *Antrodia*

camphorata or Taiwanofungus camphoratus), led to the identification of **Dehydroeburicoic acid** as a naturally occurring analogue. *Antrodia cinnamomea*, a parasitic fungus native to Taiwan, is a particularly rich source of DEA and is highly valued in traditional Chinese medicine for its purported therapeutic properties, including the treatment of liver diseases and cancer.[\[1\]](#) [\[2\]](#)

Early research on fungal triterpenoids was foundational in establishing the chemical structures of these complex molecules. The structural elucidation of lanostane-type triterpenoids, including **Dehydroeburicoic acid**, was achieved through classical chemical degradation methods and later confirmed and refined by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).


Physicochemical Properties

Dehydroeburicoic acid is a white crystalline solid. Its chemical structure is characterized by a lanostane skeleton with a carboxyl group at C-21, a hydroxyl group at C-3, a double bond between C-24 and C-28, and conjugated double bonds at C-7 and C-9(11).

Property	Value	Reference
Molecular Formula	$C_{31}H_{48}O_3$	[3]
Molecular Weight	468.7 g/mol	[3]
CAS Number	6879-05-6	[3]
Appearance	White crystalline powder	[3]
IUPAC Name	(3 β)-3-hydroxy-24-methylenelanosta-7,9(11)-dien-21-oic acid	

Isolation and Purification

Dehydroeburicoic acid is typically isolated from the fruiting bodies or mycelia of *Antrodia cinnamomea* or other producing fungi. The general workflow for its isolation and purification is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eburicoic Acid | C31H50O3 | CID 73402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oneresearch.adelphi.edu [oneresearch.adelphi.edu]
- 3. Transformations of eburicoic acid. VI. 9-Alpha-hydroxylanostane and eburicane derivatives and their photolytic fragmentation to 9, 10-seco steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dehydroeburicoic Acid: A Technical Guide to its Discovery, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252599#discovery-and-history-of-dehydroeburicoic-acid-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com